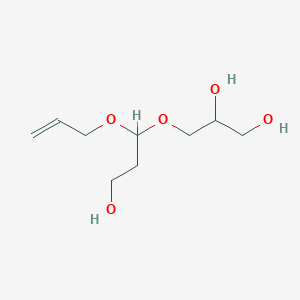
3-(1-((Allyloxy)-2-hydroxymethyl)ethoxy)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a clear, colorless to light yellow viscous liquid that is completely miscible in water . This compound is used as a synthetic intermediate in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyloxy-1,2-propanediol typically involves the reaction of glycerol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, glycerol monoallyl ether, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of 3-allyloxy-1,2-propanediol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
3-allyloxy-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
3-allyloxy-1,2-propanediol has several scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drug delivery systems and other medical applications.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-allyloxy-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various biochemical reactions, leading to the formation of active intermediates that exert their effects on biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Glycerol α-monoallyl ether
- Glycerol 1-allyl ether
- 2-allyloxyethanol
- 3-ethoxy-1,2-propanediol
Uniqueness
3-allyloxy-1,2-propanediol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its allyloxy group provides versatility in synthetic chemistry, making it a valuable intermediate for the preparation of various compounds .
Propiedades
Número CAS |
97417-02-2 |
|---|---|
Fórmula molecular |
C9H18O5 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(3-hydroxy-1-prop-2-enoxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H18O5/c1-2-5-13-9(3-4-10)14-7-8(12)6-11/h2,8-12H,1,3-7H2 |
Clave InChI |
MXMIROSADFKWTA-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(CCO)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















